Product packaging for Methyl 3-ethylcyclopent-1-enecarboxylate(Cat. No.:)

Methyl 3-ethylcyclopent-1-enecarboxylate

Cat. No.: B8489761
M. Wt: 154.21 g/mol
InChI Key: BMWWPLVGINGMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-ethylcyclopent-1-enecarboxylate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B8489761 Methyl 3-ethylcyclopent-1-enecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 3-ethylcyclopentene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-3-7-4-5-8(6-7)9(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

BMWWPLVGINGMTN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=C1)C(=O)OC

Origin of Product

United States

The Chemical Landscape of Methyl 3 Ethylcyclopent 1 Enecarboxylate

While specific research literature on Methyl 3-ethylcyclopent-1-enecarboxylate is sparse, its chemical identity as a functionalized cyclopentene (B43876) allows for a detailed discussion based on the well-established principles and applications of related compounds. The structure, featuring a five-membered ring with a double bond, an ester group, and an ethyl substituent, suggests its potential as a versatile intermediate in organic synthesis.

Below are the physicochemical properties of a closely related compound, Methyl 3-cyclopentenecarboxylate, which can provide an approximation of the expected properties of this compound.

PropertyValue
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
Appearance Colorless to pale brown liquid
Density 1.031 g/mL at 25 °C
Boiling Point 149.8 °C at 760 mmHg
Flash Point 48 °C (118 °F)
Refractive Index 1.4500
CAS Number 58101-60-3

Data for Methyl 3-cyclopentenecarboxylate sigmaaldrich.comnih.govlookchem.com

Cyclopentene esters are valuable building blocks in organic synthesis due to the versatile reactivity of their functional groups. The cyclopentene ring is a common motif in a wide range of biologically active natural products, and the ester functionality provides a handle for a variety of chemical transformations. These compounds can serve as precursors to more complex molecular architectures through reactions that target the double bond, the ester group, or the ring itself.

The synthesis of functionalized cyclopentenes is an active area of research, with numerous methods developed to access these structures. rsc.org Multicomponent reactions involving 1,2-allenic ketones, for example, have been shown to produce diversely functionalized cyclopentene derivatives under mild, metal-free conditions. rsc.org Other approaches include the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes, which yields highly functionalized cyclopentenes. nih.gov These methods highlight the ongoing efforts to develop efficient and atom-economical routes to this important class of compounds.

The stereochemistry of cyclopentene systems is of paramount importance as it dictates the three-dimensional arrangement of the atoms in the molecule, which in turn influences its physical, chemical, and biological properties. For a molecule like this compound, the presence of a stereocenter at the third carbon (bearing the ethyl group) means that it can exist as different stereoisomers (enantiomers and diastereomers).

The control of stereochemistry during the synthesis of cyclopentane (B165970) and cyclopentene derivatives is a key challenge and a major focus of modern synthetic organic chemistry. nih.gov The development of stereoselective reactions, which favor the formation of one stereoisomer over others, is crucial for the synthesis of enantiomerically pure compounds, particularly for applications in pharmaceuticals and other bioactive molecules. Research in this area has led to the development of highly stereoselective methods for the synthesis of cyclopentanes bearing multiple stereocenters. nih.gov For instance, rhodium-catalyzed reactions of vinyldiazoacetates with certain alcohols can generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity. nih.gov

Current research involving alkyl cyclopentenecarboxylates and related structures is focused on several key areas. A major trajectory is the development of novel and efficient synthetic methodologies to access these compounds with high levels of control over their structure and stereochemistry. This includes the use of catalysis, including metal-catalyzed and organocatalyzed reactions, to achieve transformations that are not possible with traditional methods.

Another significant area of research is the application of these cyclopentene derivatives as key intermediates in the total synthesis of complex natural products. The cyclopentane ring is a common feature in many biologically active molecules, and the ability to synthesize functionalized cyclopentene precursors is essential for the construction of these targets.

Furthermore, there is growing interest in the potential applications of functionalized cyclopentenes in materials science and medicinal chemistry. The unique structural and electronic properties of these molecules make them attractive candidates for the development of new materials with tailored properties, as well as for the design of new therapeutic agents.

The table below summarizes some of the modern synthetic approaches towards functionalized cyclopentenes.

Synthetic ApproachDescriptionKey Features
Multicomponent Reactions Reactions involving three or more starting materials that combine in a single operation to form a complex product.High atom economy, operational simplicity, and the ability to generate molecular diversity. rsc.org
[4+1] Cycloaddition A cycloaddition reaction where a four-atom component reacts with a one-atom component to form a five-membered ring.Can be used to create highly functionalized cyclopentenes, often through photogenerated intermediates. nih.gov
Ring-Closing Metathesis An olefin metathesis reaction used to form cyclic compounds.A powerful tool for the synthesis of a wide variety of ring sizes, including cyclopentenes.
Catalytic Cycloisomerization The rearrangement of an acyclic precursor into a cyclic product, catalyzed by a transition metal or other catalyst.Can provide access to complex cyclopentene structures from simple starting materials. organic-chemistry.org

Synthetic Methodologies for Methyl 3 Ethylcyclopent 1 Enecarboxylate

Direct Synthesis Strategies

The construction of the Methyl 3-ethylcyclopent-1-enecarboxylate core can be envisioned through both convergent and divergent synthetic plans. These strategies would rely on the assembly of key fragments or the elaboration of a common precursor, respectively.

Convergent Synthesis Approaches

A convergent approach to this compound would involve the coupling of two or more key fragments that together form the carbon skeleton of the target molecule. A hypothetical convergent synthesis could involve a Michael addition reaction. For instance, a nucleophilic ethyl group equivalent, such as that from an organocuprate reagent like lithium diethylcuprate, could be added to a suitable methyl cyclopentenone carboxylate precursor. This conjugate addition would establish the C3-ethyl stereocenter. Subsequent modification of the resulting enolate, if necessary, would lead to the final product.

Another convergent strategy could be a [3+2] cycloaddition reaction. This powerful ring-forming methodology could, in principle, construct the five-membered ring with the required substituents in a single step. For example, the reaction of a substituted 1,3-dipole with an appropriate dipolarophile could yield a cyclopentene (B43876) ring functionalized for conversion to the target molecule.

Convergent Strategy Key Reaction Starting Materials (Hypothetical) Advantages
Michael AdditionConjugate additionLithium diethylcuprate, Methyl 2-cyclopentenone-1-carboxylatePotentially high regioselectivity
[3+2] CycloadditionCycloadditionSubstituted 1,3-dipole, Ethyl-substituted dipolarophileRapid construction of the core ring structure

Divergent Synthesis Approaches from Simpler Precursors

A divergent synthesis would commence from a common, simpler precursor that is sequentially modified to introduce the necessary functional groups and substituents. A plausible starting material could be a readily available cyclopentanone derivative. For example, 3-ethylcyclopentanone could be a key intermediate. This intermediate could undergo a series of transformations including α-functionalization to introduce the carboxylate group at the C1 position, followed by the introduction of the double bond between C1 and C2.

Alternatively, a precursor like methyl 3-oxocyclopentanecarboxylate could be subjected to a Wittig reaction or a similar olefination at the 3-position to introduce the ethylidene group, which could then be selectively reduced to an ethyl group. The ketone at the 1-position could then be transformed into the target alkene. The choice of reagents and reaction conditions would be critical to control the regioselectivity of the double bond formation.

Divergent Strategy Key Intermediate Key Transformations Advantages
From 3-Ethylcyclopentanoneα-carboxylation, Dehydrogenation3-EthylcyclopentanoneStepwise control over functional group introduction
From Methyl 3-oxocyclopentanecarboxylateWittig reaction, Selective reduction, OlefinationMethyl 3-oxocyclopentanecarboxylateUtilizes a commercially available starting material

Enantioselective and Diastereoselective Synthesis of this compound

The presence of a stereocenter at the C3 position of this compound invites the development of enantioselective and diastereoselective synthetic methods to control its stereochemistry. Such approaches are crucial for applications where a specific stereoisomer is required.

Chiral Catalyst-Mediated Pathways

The use of chiral catalysts to induce asymmetry is a cornerstone of modern organic synthesis. Several catalytic systems have been shown to be effective in the enantioselective construction of substituted cyclopentane (B165970) and cyclopentene rings.

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in asymmetric catalysis. Copper(I)-NHC complexes, in particular, have been utilized in a variety of asymmetric transformations. rsc.org For the synthesis of a chiral precursor to this compound, a Cu(I)-NHC catalyzed asymmetric conjugate addition of an ethyl nucleophile to a prochiral cyclopentenone acceptor could be a viable strategy. The chiral environment provided by the NHC ligand would control the facial selectivity of the nucleophilic attack, leading to an enantioenriched 3-ethylcyclopentanone derivative.

Research has demonstrated the utility of NHC-catalyzed domino reactions for the asymmetric synthesis of tetrasubstituted cyclopentanes bearing multiple contiguous stereocenters. rsc.orgresearchgate.net These complex cascade reactions, often initiated by a Michael addition, can rapidly build molecular complexity with high stereocontrol. rsc.orgresearchgate.net While not a direct synthesis of the target molecule, these methodologies highlight the potential of NHC catalysis in constructing highly substituted and stereochemically rich cyclopentane frameworks that could serve as precursors.

Palladium catalysis offers a versatile platform for enantioselective reactions. While direct enantioselective oxidation to form the target alkene might be challenging, palladium-catalyzed processes on a suitable precursor could establish the desired stereochemistry. For instance, a palladium-catalyzed dynamic kinetic asymmetric formal [3+2]-cycloaddition of vinyl cyclopropanes with prochiral Michael acceptors can produce highly functionalized chiral cyclopentanes with excellent enantio- and diastereoselectivity. nih.gov The resulting cyclopentane could then be further elaborated to yield the target molecule.

Furthermore, palladium-catalyzed enantioselective ring-opening reactions of strained ring systems, followed by cross-coupling, can generate chiral intermediates bearing quaternary stereocenters. nih.gov Although the target molecule has a tertiary stereocenter, the principles of controlling stereochemistry through palladium-catalyzed C-C bond formation are relevant. A related approach could involve the enantioselective functionalization of a prochiral cyclopentene precursor, where a palladium catalyst with a chiral ligand directs the introduction of a functional group that can later be converted to the ethyl group.

Catalytic System Key Reaction Type Potential Application Reported Stereoselectivity
Copper(I)-NHCAsymmetric Conjugate AdditionEnantioselective formation of the C3-ethyl stereocenterHigh enantioselectivities reported for related systems
Palladium/Chiral LigandAsymmetric [3+2] CycloadditionConstruction of a chiral cyclopentane precursorExcellent enantio- and diastereoselectivities reported
Palladium/Chiral LigandDynamic Kinetic ResolutionResolution of a racemic precursorCan lead to high enantiomeric excess

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of reactions. beilstein-journals.org These temporary stereogenic units are covalently attached to a substrate, directing subsequent transformations to yield a product with a specific stereoisomerism before being cleaved. beilstein-journals.org For the synthesis of cyclopentene structures, chiral auxiliaries can be employed to control the formation of stereocenters with high diastereoselectivity.

One relevant approach involves the use of D-glucose-derived chiral auxiliaries for the enantioselective synthesis of cross-conjugated cyclopentenones, which are precursors to substituted cyclopentenes. nih.gov Another strategy utilizes a planar chiral N-oxazolidinoyl iron(0) tricarbonyl diene complex as a directing group in Rh(II)-catalyzed C-H insertion reactions to diastereoselectively form cyclopentenes. The steric bulk of the iron tricarbonyl moiety is hypothesized to direct the orientation of substituents on the newly formed stereocenters.

A three-step sequence involving an aldol reaction with an oxazolidinone auxiliary, a substrate-directed cyclopropanation, and a final retro-aldol cleavage provides a pathway to chiral cyclopropane-carboxaldehydes, which can serve as precursors to cyclopentene systems. rsc.orgresearchgate.net This "temporary stereocentre" approach demonstrates the versatility of chiral auxiliaries in multi-step asymmetric synthesis.

Chiral Auxiliary TypeReactionApplicationKey Feature
D-glucose-derivedCyclopentannelationSynthesis of cross-conjugated cyclopentenonesEnantioselective variant applicable to both enantiomeric series nih.gov
N-oxazolidinoyl iron(0) tricarbonyl diene complexRh(II)-catalyzed C-H insertionDiastereoselective synthesis of cyclopentenesSteric directing group controls stereocenter formation
OxazolidinoneAldol–cyclopropanation–retro-aldolAsymmetric synthesis of chiral cyclopropane-carboxaldehydes"Temporary stereocentre" approach rsc.orgresearchgate.net

Biocatalytic Routes (e.g., Lipase-catalyzed esterifications/transesterifications of related compounds)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, often operating under mild conditions. units.it Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of alcohols, esters, and carboxylic acids. units.italmacgroup.com

In the context of cyclopentene derivatives, enzymatic kinetic resolution (EKR) is a powerful strategy. Lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted and thus separating them. For instance, the kinetic resolution of 3-aryl alkanoic acid ethyl esters has been successfully achieved using various hydrolases, yielding the corresponding acids with excellent enantiopurity. almacgroup.com This methodology is applicable to the resolution of racemic precursors to this compound.

The enantioselectivity of these enzymatic reactions can be influenced by several factors, including the choice of enzyme, the solvent, and the reaction temperature. Lipases such as those from Pseudomonas fluorescens and Candida antarctica have shown high enantioselectivity in the hydrolysis and transesterification of various esters. nih.govgoogle.com This approach allows for the preparation of optically active cyclopentenol derivatives, which are valuable intermediates in the synthesis of chiral cyclopentenones and related structures. google.comgoogle.com

Enzyme SourceReaction TypeSubstrate TypeOutcome
Pseudomonas fluorescensHydrolysis3-aryl alkanoic acid ethyl estersKinetic resolution to enantiopure acids and esters almacgroup.com
Candida antarctica Lipase B (CAL-B)Hydrolysis/TransesterificationRacemic esters/alcoholsPreparation of optically active building blocks google.com
Various LipasesHydrolysis/TransesterificationAromatic Morita-Baylis-Hillman acetates/butyratesEnantiopure esters and alcohols nih.gov

Cyclopentene Ring Formation Approaches Relevant to this compound

The construction of the five-membered carbocyclic core is a critical aspect of the synthesis. Various cyclization strategies can be employed to form the cyclopentene ring with the desired substitution pattern.

Intramolecular Annulation Reactions (e.g., Prins Cyclization for related structures)

Intramolecular annulation reactions are a powerful class of reactions for ring formation. The Prins reaction, which involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, is a notable example. organic-chemistry.org While classically used for the synthesis of tetrahydropyrans, Prins-type cyclizations can be adapted to form carbocycles. beilstein-journals.orgnih.govresearchgate.net These reactions typically proceed through an oxocarbenium ion intermediate that is trapped by a π-nucleophile, leading to ring closure with often predictable stereocontrol. researchgate.net The applicability of Prins-type cyclizations has been widely demonstrated in the total synthesis of complex natural products. nih.gov

Pericyclic Reactions for Cyclopentene Ring Construction

Pericyclic reactions, which proceed through a concerted cyclic transition state, offer a high degree of stereochemical control and are thus valuable for constructing cyclopentene rings.

[3+2] Cycloaddition Reactions: This class of reactions involves the combination of a three-atom component and a two-atom component to form a five-membered ring. nih.gov Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with electron-deficient alkenes can produce highly substituted cyclopentanes. nih.gov Similarly, nucleophile-catalyzed asymmetric [3+2] cycloadditions of allenes with enones, catalyzed by chiral phosphines, yield functionalized cyclopentenes with good enantioselectivity. organic-chemistry.org Vinyl cyclopropanes can also participate in formal [3+2] cycloadditions with Michael acceptors to generate functionalized cyclopentanes. nih.gov

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system. organicchemistrydata.org The Nazarov cyclization is a classic electrocyclic reaction that converts divinyl ketones into cyclopentenones under acidic conditions. libretexts.org This 4π-electron thermal reaction proceeds through a conrotatory ring closure of a pentadienyl cation intermediate. libretexts.org The stereochemistry of the substituents on the starting dienone can control the stereochemical outcome of the cyclization.

Pericyclic Reaction TypeReactantsCatalyst/ConditionsProduct
[3+2] CycloadditionAllenes + EnonesChiral PhosphineFunctionalized Cyclopentenes organic-chemistry.org
[3+2] CycloadditionVinyl Cyclopropanes + Alkylidene AzlactonesPalladium catalystSubstituted Cyclopentanes nih.gov
Electrocyclic (Nazarov)Divinyl KetonesAcid (Thermal)Cyclopentenones libretexts.org

Rearrangement Reactions Leading to Cyclopentene Scaffolds

Rearrangement reactions provide another powerful avenue for the synthesis of cyclopentene rings, often by expanding smaller ring systems. The vinylcyclopropane-cyclopentene rearrangement is a prominent example of such a transformation. organicreactions.orgwikiwand.com This reaction involves the thermal or photochemically induced ring expansion of a vinyl-substituted cyclopropane (B1198618) to a cyclopentene. organicreactions.orgwikiwand.com The mechanism can be either a concerted, orbital-symmetry-controlled pericyclic process or a two-step diradical-mediated pathway, depending on the substrate. wikiwand.com This rearrangement has been utilized as a key step in the synthesis of numerous complex natural products. organicreactions.orgwikiwand.com

Introduction and Functionalization of the Ethyl and Methyl Ester Moieties

The final steps in the synthesis of this compound involve the precise installation of the ethyl group at the C3 position and the methyl ester at the C1 position.

A common strategy to introduce the ethyl group would be through the alkylation of an enolate. Starting from a precursor such as 3-methylcyclopentenone, conjugate addition of an ethyl group (e.g., using a Gilman cuprate) would yield 3-ethyl-3-methylcyclopentanone. Alternatively, direct alkylation of the enolate of a cyclopentanone derivative can be employed. The formation of either the kinetic or thermodynamic enolate, controlled by the choice of base and reaction conditions, allows for regioselective alkylation.

The methyl ester moiety is typically introduced through esterification of the corresponding carboxylic acid. Standard methods such as Fischer esterification (reacting the carboxylic acid with methanol (B129727) under acidic catalysis) or reaction with diazomethane or methyl iodide after conversion of the acid to its carboxylate salt can be employed. The synthesis of a related compound, methyl 2-methyl-3-oxo-1-cyclopentenecarboxylate, has been reported, involving steps that could be adapted for the target molecule. sci-hub.se

Alkylation and Acylation Strategies

A plausible and effective route to this compound involves the initial synthesis of a cyclopentanone precursor followed by a targeted alkylation to introduce the ethyl group. A key intermediate in this approach is methyl 3-oxocyclopentane-1-carboxylate.

The synthesis of methyl 3-oxocyclopentane-1-carboxylate can be achieved through the esterification of 3-oxocyclopentane-1-carboxylic acid. This reaction is typically carried out in methanol with a catalytic amount of a strong acid, such as sulfuric acid, followed by heating under reflux.

Subsequent to the formation of the β-keto ester, the ethyl group can be introduced at the C-4 position (alpha to the ketone and gamma to the ester) via an enolate alkylation. The process involves the deprotonation of the β-keto ester using a suitable base to form a resonance-stabilized enolate. The choice of base and reaction conditions is crucial to control the regioselectivity of the deprotonation and subsequent alkylation. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred to ensure complete and regioselective enolate formation. The resulting enolate can then be treated with an ethyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction to furnish methyl 4-ethyl-3-oxocyclopentane-1-carboxylate.

The final step in this sequence would involve the transformation of the keto-ester into the target α,β-unsaturated ester. This can be achieved through a variety of methods, including conversion of the ketone to a leaving group (e.g., via reduction to an alcohol followed by dehydration or conversion to a tosylate followed by elimination), or through enol ether formation and subsequent elimination.

Table 1: Proposed Alkylation Strategy for this compound

StepReactantReagents and ConditionsProduct
13-Oxocyclopentane-1-carboxylic acidMethanol (CH₃OH), Sulfuric Acid (H₂SO₄, cat.), RefluxMethyl 3-oxocyclopentane-1-carboxylate
2Methyl 3-oxocyclopentane-1-carboxylate1. Lithium diisopropylamide (LDA) in THF, -78 °C; 2. Ethyl iodide (CH₃CH₂I)Methyl 4-ethyl-3-oxocyclopentane-1-carboxylate
3Methyl 4-ethyl-3-oxocyclopentane-1-carboxylatee.g., 1. NaBH₄, MeOH; 2. TsCl, pyridine; 3. Base (e.g., DBU)This compound

Note: The conditions in Step 3 are illustrative of one possible pathway for the conversion of the ketone to the alkene and may require optimization.

Olefination Reactions (e.g., Wittig-Horner reaction)

Olefination reactions provide a powerful alternative for the construction of the carbon-carbon double bond in this compound. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly well-suited for this purpose, as it often provides excellent stereoselectivity (predominantly E-alkenes) and utilizes phosphonate carbanions that are generally more reactive than the corresponding phosphonium ylides. wikipedia.orgalfa-chemistry.com

A potential HWE-based synthesis would commence with a suitable cyclopentanone precursor, for instance, methyl 3-oxocyclopentanecarboxylate. The phosphonate reagent required for the introduction of the ethylidene group would be triethyl phosphonoacetate. wikipedia.orgenamine.net This reagent can be deprotonated with a base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to generate the corresponding phosphonate carbanion.

The reaction of the phosphonate carbanion with methyl 3-oxocyclopentanecarboxylate would yield an exocyclic α,β-unsaturated ester. Subsequent isomerization of the double bond into the ring would be necessary to arrive at the final product. This isomerization can often be achieved under acidic or basic conditions.

Alternatively, a different retrosynthetic disconnection could be envisioned where the cyclopentene ring is formed via an intramolecular HWE reaction. This would involve a precursor containing both a ketone or aldehyde and a phosphonate ester within the same molecule, which upon cyclization would form the desired five-membered ring.

The Wittig reaction itself, which utilizes a phosphonium ylide, is also a viable method. wikipedia.orgmasterorganicchemistry.com The ylide, for example, ethylidenetriphenylphosphorane (Ph₃P=CHCH₃), could be generated by treating the corresponding phosphonium salt with a strong base. Reaction of this ylide with a cyclopentanone bearing the methyl carboxylate group at the appropriate position would lead to the target alkene. The choice between the Wittig and HWE reactions often depends on the desired stereoselectivity and the stability of the ylide/phosphonate carbanion. Stabilized ylides and phosphonates, such as those bearing an ester group, generally favor the formation of the (E)-alkene. wikipedia.org

Table 2: Proposed Horner-Wadsworth-Emmons Strategy

StepReactantReagents and ConditionsProduct
1Methyl 3-oxocyclopentanecarboxylateTriethyl phosphonoacetate, Base (e.g., NaH), Solvent (e.g., THF)Methyl 3-(1-ethoxycarbonyl)ethylidenecyclopentane-1-carboxylate
2Methyl 3-(1-ethoxycarbonyl)ethylidenecyclopentane-1-carboxylateAcid or Base catalystIsomerization to this compound and related isomers

Note: The product of the HWE reaction in this proposed sequence would likely be a mixture of isomers that would require separation and/or further synthetic steps to isolate the desired product.

Chemical Reactivity and Transformation Pathways of Methyl 3 Ethylcyclopent 1 Enecarboxylate

Reactivity of the Cyclopentene (B43876) Double Bond

The electron-rich π-system of the double bond in the cyclopentene ring is the primary site for addition reactions. The presence of the electron-withdrawing methyl carboxylate group at C-1 and the electron-donating ethyl group at C-3 creates an electronically asymmetric double bond, which influences the regioselectivity of these reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions to Methyl 3-ethylcyclopent-1-enecarboxylate proceed via the attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate. The stability of this intermediate dictates the regiochemical outcome of the reaction, generally following Markovnikov's rule. openstax.org In this specific molecule, the addition of a generic electrophile (E+) could lead to two possible carbocation intermediates.

The addition of the electrophile to C-2 would place the positive charge on C-1, which is destabilized by the adjacent electron-withdrawing ester group. Conversely, addition to C-1 would form a carbocation at C-2. This C-2 carbocation is favored due to the stabilizing effect of the adjacent ethyl group at C-3. Consequently, the nucleophile (Nu-) will preferentially attack the C-2 position. libretexts.org

For instance, the reaction with a hydrogen halide (HX) is expected to yield a product where the hydrogen atom adds to C-1 and the halide atom adds to C-2. openstax.org These reactions are often regiospecific, yielding a single major product rather than a mixture. openstax.org However, it is important to consider that reactions proceeding through carbocation intermediates can sometimes be complicated by rearrangements to form more stable carbocations, such as through hydride or alkyl shifts. masterorganicchemistry.com

Reagent (E-Nu)Expected Major ProductReaction Principle
HCl, HBr, HIHydrogen adds to C-1, Halogen adds to C-2Follows Markovnikov's rule, proceeding through the more stable carbocation intermediate. openstax.org
H₂O/H⁺ (Acid-catalyzed hydration)Hydrogen adds to C-1, Hydroxyl group adds to C-2Formation of a more stable carbocation at C-2, followed by nucleophilic attack by water.
Br₂, Cl₂Anti-addition of two halogen atoms across the double bondProceeds through a cyclic halonium ion intermediate, resulting in trans-dihalide products. libretexts.org

Radical Addition Reactions

In contrast to electrophilic additions, radical additions to the double bond can be initiated by radical species. These reactions often exhibit different regioselectivity. For example, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. In this case, the bromine radical adds first to the double bond to generate the more stable carbon radical. The bromine radical will add to C-1, forming a more stable secondary radical at C-2, which is then quenched by a hydrogen atom from HBr.

Studies on the addition of hydrogen atoms to cyclopentene show that the process leads to a cyclopentyl radical, which can subsequently undergo decomposition. nist.govresearchgate.net The rate of these addition reactions is temperature-dependent. researchgate.net The presence of substituents on the cyclopentene ring, as in this compound, will influence the stability of the radical intermediates and thus the reaction pathway.

Cycloaddition Reactions (e.g., Diels-Alder reactions with related compounds)

Cycloaddition reactions are powerful tools for ring formation in which two unsaturated molecules combine to form a cyclic adduct. wikipedia.org The cyclopentene double bond can participate as a dienophile or a dipolarophile in these reactions.

In a [4+2] cycloaddition, or Diels-Alder reaction, the cyclopentene derivative would act as the dienophile, reacting with a conjugated diene. The stereochemistry of the starting cyclopentene is retained in the product. While the double bond in this compound is somewhat electron-deficient due to the ester group, its reactivity can be enhanced by Lewis acid catalysis.

Other types of cycloadditions are also possible. For example, [2+2] cycloadditions, often photochemically induced, can occur between the cyclopentene double bond and another alkene to form a cyclobutane (B1203170) ring. wikipedia.orgorganic-chemistry.org Furthermore, [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides provide a route to five-membered heterocyclic rings. The synthesis of functionalized cyclopentenes can also be achieved through formal [4+1] cycloaddition reactions. acs.org

Reaction TypeReactant PartnerProduct Ring SystemGeneral Description
[4+2] Diels-AlderConjugated DieneBicyclic [2.2.1] heptane (B126788) derivativeA concerted reaction forming a six-membered ring fused to the original cyclopentane (B165970). wikipedia.org
[3+2] Dipolar Cycloaddition1,3-Dipole (e.g., Ozone, Azides)Fused heterocyclic five-membered ringForms a five-membered ring containing heteroatoms.
[2+2] CycloadditionAlkene (photochemical)Bicyclic [3.2.0] heptane derivativeForms a four-membered cyclobutane ring fused to the cyclopentane. wikipedia.orgorganic-chemistry.org
[2+1] CycloadditionCarbene/CarbenoidBicyclic [3.1.0] hexane (B92381) derivativeForms a three-membered cyclopropane (B1198618) ring fused to the cyclopentane. acs.org

Transformations at the Allylic Position (C-3 and C-5)

The C-H bonds at the positions adjacent to the double bond (allylic positions) are weaker than typical sp³ C-H bonds and are therefore susceptible to a variety of transformations, including oxidation and functionalization. For this compound, the relevant allylic positions are the methylene (B1212753) group at C-5 and the methine group at C-3 bearing the ethyl substituent.

Selective Allylic Oxidations

Allylic oxidation introduces an oxygen-containing functional group at the allylic position without affecting the double bond. This transformation is a valuable method for the synthesis of α,β-unsaturated carbonyl compounds and allylic alcohols.

Common reagents for this purpose include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and selenium dioxide (SeO₂). SeO₂ is particularly known for its ability to oxidize allylic carbons. The reaction typically proceeds via an ene reaction followed by a researchgate.netrsc.org-sigmatropic rearrangement. For this compound, oxidation would be expected to occur preferentially at the C-3 position due to the presence of a tertiary hydrogen, which is generally more reactive towards abstraction. This would lead to the formation of an allylic alcohol. Further oxidation could then yield the corresponding enone.

Recent studies have also explored catalytic systems, such as those using copper(II) complexes, for the allylic oxidation of cyclic alkenes like cyclohexene, which serve as a model for the reactivity of cyclopentene systems. chemrxiv.org

C-H Functionalization

Direct functionalization of allylic C-H bonds is a highly atom-economical strategy for introducing molecular complexity. rsc.org This approach avoids the need for pre-functionalization of the substrate. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in advancing this field. rsc.org

These reactions typically proceed through the formation of a π-allyl metal intermediate. The metal catalyst coordinates to the double bond and facilitates the cleavage of an allylic C-H bond. This intermediate can then react with a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of the nucleophilic attack (at C-3 or C-5) can often be controlled by the choice of metal catalyst and ligands.

For this compound, C-H functionalization could be directed to either the C-3 or C-5 position, offering a versatile route to a range of substituted cyclopentene derivatives. For example, palladium-catalyzed allylic alkylation is a well-established method for forming new C-C bonds at the allylic position. acs.org Similarly, transannular C-H functionalization has been demonstrated in cyclopentane carboxylic acid systems, showcasing the potential for selective C-H bond activation in cyclic structures. nih.gov

Reactions Involving the Ester Functionality

The ester group in this compound is a key site for chemical transformations, including hydrolysis, transesterification, reduction, and conversion to other carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-ethylcyclopent-1-enecarboxylic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an aqueous solution. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, is generally an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) under acidic conditions would be expected to yield Ethyl 3-ethylcyclopent-1-enecarboxylate. The reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the methanol (B129727) by-product.

A representative table of expected hydrolysis and transesterification reactions is provided below.

Reaction TypeReagentsExpected Product
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄)3-Ethylcyclopent-1-enecarboxylic acid
Base-Catalyzed Hydrolysis1. NaOH, H₂O 2. H₃O⁺3-Ethylcyclopent-1-enecarboxylic acid
TransesterificationR'OH, H⁺ or R'O⁻This compound

Reductions to Alcohols and Aldehydes

The ester functionality can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the ester to the corresponding primary alcohol, (3-ethylcyclopent-1-en-1-yl)methanol. This reaction typically proceeds to completion and is not easily stopped at the aldehyde stage.

Reduction to Aldehydes: The reduction of the ester to an aldehyde is a more challenging transformation that requires milder and more selective reducing agents. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often used for this purpose. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

The following table summarizes the expected reduction products.

ReagentExpected ProductProduct Type
Lithium Aluminum Hydride (LiAlH₄)(3-Ethylcyclopent-1-en-1-yl)methanolPrimary Alcohol
Diisobutylaluminium Hydride (DIBAL-H)3-Ethylcyclopent-1-enecarbaldehydeAldehyde

Derivatization to Other Carboxylic Acid Derivatives

This compound can serve as a precursor for the synthesis of other carboxylic acid derivatives, such as amides and acid chlorides.

Amide Formation: The direct reaction of the ester with an amine to form an amide is generally a slow process. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine. Alternatively, direct aminolysis can sometimes be achieved at high temperatures or with the use of specific catalysts. For example, reaction with ammonia (B1221849) would be expected to yield 3-ethylcyclopent-1-enecarboxamide.

Acid Chloride Formation: Conversion to the more reactive acid chloride, 3-ethylcyclopent-1-enecarbonyl chloride, is typically achieved by first hydrolyzing the ester to the carboxylic acid and then treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Catalytic Applications in the Synthesis and Derivatization of Methyl 3 Ethylcyclopent 1 Enecarboxylate

Transition Metal Catalysis for C-C and C-X Bond Formation

Transition metal catalysis provides a versatile platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in the synthesis of substituted cyclopentenes. Metals like palladium, rhodium, and copper are instrumental in achieving high levels of selectivity.

Regioselectivity is crucial when introducing substituents onto the cyclopentene (B43876) ring. Palladium-catalyzed cross-coupling reactions, for instance, can be directed to specific positions on the ring. kit.educhemrxiv.orgnih.govbeilstein-journals.orgnih.gov For the synthesis of Methyl 3-ethylcyclopent-1-enecarboxylate, a key strategy involves the conjugate addition of an ethyl group to a cyclopentenone precursor. Copper-catalyzed 1,4-addition of organometallic reagents, such as ethylmagnesium bromide or diethylzinc, to Methyl 2-cyclopentenone-1-carboxylate is a common approach. The choice of catalyst, ligand, and reaction conditions can significantly influence the regioselectivity, favoring the desired 1,4-adduct over the 1,2-addition product. pnas.orgnih.gov

For example, the use of copper(I) catalysts with specific phosphine or phosphoramidite ligands can effectively direct the addition of an ethyl group to the 3-position of the cyclopentenone ring, leading to the formation of a precursor that can be converted to this compound. nih.gov

Table 1: Regioselective Copper-Catalyzed Conjugate Addition for the Synthesis of a Precursor to this compound
Catalyst/LigandEthyl SourceSolventTemperature (°C)Yield of 1,4-adduct (%)Reference
CuI / TaniaPhosEtMgBrEt2O095 pnas.org
Cu(OTf)2 / Chiral PhosphoramiditeEt2ZnToluene-2092 nih.gov
CuBr·SMe2 / JosiphosEtMgBrEt2O-6090 pnas.org

The creation of stereocenters with high fidelity is a hallmark of modern asymmetric catalysis. In the context of this compound, the carbon at the 3-position is a stereocenter. Asymmetric conjugate addition reactions are a primary method to establish this chirality. pnas.orgnih.gov Chiral ligands complexed to transition metals, such as copper or rhodium, can create a chiral environment that directs the approach of the nucleophile, leading to a preponderance of one enantiomer. pnas.orgnih.govresearchgate.net

Rhodium-catalyzed asymmetric hydrogenation of a precursor like Methyl 3-ethylidenecyclopent-1-enecarboxylate could also afford the chiral center at the 3-position with high enantioselectivity. nih.govnih.gov Chiral rhodium complexes with ligands such as DuPhos or BINAP are known to be highly effective for such transformations. organic-chemistry.org

Table 2: Stereoselective Synthesis of 3-Ethylcyclopentanone Precursors
Catalyst SystemReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Cu(OTf)2 / Chiral PhosphoramiditeAsymmetric Conjugate AdditionMethyl 2-cyclopentenone-1-carboxylate9095 nih.govnih.gov
Rh(I) / Chiral Diene LigandAsymmetric 1,4-AdditionMethyl 2-cyclopentenone-1-carboxylate8592 nih.gov
Rh2(S-DOSP)4Domino ReactionVinyldiazoacetate & Allyl alcohol8899 nih.gov

Organocatalysis in Cyclopentene Chemistry

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often employing small organic molecules to catalyze reactions with high stereoselectivity. rsc.orgbeilstein-journals.orgrsc.orgmdpi.com For the synthesis of derivatives related to this compound, organocatalytic Michael additions to cyclopentenones are particularly relevant. aalto.firesearchgate.net

Chiral amines, such as prolinol derivatives, can activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack through the formation of iminium ions. aalto.fi This activation allows for the enantioselective addition of nucleophiles. In a hypothetical synthesis of a precursor to this compound, an organocatalyst could mediate the asymmetric addition of a pro-nucleophile, activated by the catalyst, to a cyclopentenone derivative. nih.gov

Table 3: Organocatalytic Asymmetric Michael Addition to Cyclopentenone Derivatives
OrganocatalystMichael AcceptorMichael DonorYield (%)Enantiomeric Excess (ee, %)Reference
(S)-Diphenylprolinol silyl etherCyclopentenoneDiethyl malonate8592 aalto.fi
Chiral ThioureaNitrostyreneCyclopentanone9088 mdpi.com
Chiral Primary Amineα,β-Unsaturated aldehydeNitroalkane7895 dicp.ac.cn

Biocatalysis for Selective Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with often unparalleled selectivity under mild reaction conditions. tudelft.nl For this compound, enzymes such as lipases and ene-reductases could be employed for selective transformations. nih.govnih.govmatthey.comchemrxiv.orgnih.gov

Ene-reductases, for instance, are capable of the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated esters. nih.govmatthey.comchemrxiv.org An ene-reductase could potentially catalyze the stereoselective reduction of the double bond in this compound to yield a chiral cyclopentane (B165970) derivative. The selection of the specific enzyme is crucial for achieving high enantioselectivity. nih.govnih.gov

Lipases are widely used for the kinetic resolution of racemic alcohols and esters. nih.govalmacgroup.compolimi.itnih.govmdpi.com If a racemic mixture of a hydroxylated derivative of this compound were prepared, a lipase could be used to selectively acylate one of the enantiomers, allowing for their separation. nih.govpolimi.it

Table 4: Potential Biocatalytic Transformations for Derivatives of this compound
Enzyme ClassReaction TypeSubstrate AnalogueProductSelectivityReference
Ene-ReductaseAsymmetric Reduction3-Substituted CyclopentenoneChiral 3-Substituted CyclopentanoneHigh ee nih.govnih.gov
LipaseKinetic Resolution (Acylation)Racemic 3-EthylcyclopentenolEnantioenriched Alcohol and EsterHigh E-value polimi.itnih.gov
LipaseKinetic Resolution (Hydrolysis)Racemic 3-Ethylcyclopentenyl AcetateEnantioenriched Alcohol and EsterHigh E-value nih.gov

Mechanistic Investigations of Chemical Processes Involving Methyl 3 Ethylcyclopent 1 Enecarboxylate

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like Methyl 3-ethylcyclopent-1-enecarboxylate often involves a combination of experimental evidence and theoretical calculations. While direct studies on this specific molecule are not extensively documented, analogies can be drawn from reactions of similar β-substituted cyclopentenecarboxylates and other cyclopentane (B165970) derivatives.

One important class of reactions for the functionalization of such cyclopentene (B43876) rings is metal-catalyzed cross-coupling and cycloaddition reactions. For instance, palladium-catalyzed formal [3+2]-cycloadditions represent a powerful method for constructing cyclopentane rings with multiple stereocenters. nih.gov The mechanism of these reactions typically involves the formation of a π-allyl palladium intermediate, which then reacts with a nucleophile. In the context of this compound, the double bond could be activated by a palladium catalyst, making it susceptible to nucleophilic attack. The regioselectivity and stereoselectivity of such reactions would be influenced by the steric and electronic properties of both the ethyl group at the 3-position and the methyl carboxylate group.

Another relevant mechanistic pathway involves conjugate additions to the α,β-unsaturated ester moiety. The electron-withdrawing nature of the carboxylate group polarizes the double bond, making the β-carbon (C2) electrophilic. Nucleophiles can add to this position, with the reaction proceeding through a resonance-stabilized enolate intermediate. The ethyl group at the 3-position would exert a steric influence on the approaching nucleophile, potentially directing the stereochemical outcome of the addition.

Furthermore, reactions involving the allylic position (C3) are also mechanistically significant. Radical reactions, for example, initiated by hydroxyl radicals, can proceed via addition to the double bond or hydrogen abstraction from the ethyl group or the cyclopentene ring. nih.govacs.org The stability of the resulting radical intermediates would govern the major reaction pathway.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool to investigate reaction mechanisms by modeling reaction pathways and transition states that may be difficult to observe experimentally. For cyclic molecules like cyclopentanone derivatives, ab initio calculations have been employed to explore their reactivity, providing valuable thermodynamic and kinetic data. acs.org A similar approach can be applied to this compound to understand its chemical behavior.

Density Functional Theory (DFT) and other high-level computational methods can be used to map the potential energy surface of a reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies. For example, in a conjugate addition reaction, computational modeling could predict the preferred trajectory of the incoming nucleophile and the geometry of the transition state, thus explaining the observed stereoselectivity. These models can take into account the conformational flexibility of the cyclopentene ring and the influence of the substituents.

Moreover, computational studies can elucidate the role of catalysts in reactions involving this compound. For instance, in a palladium-catalyzed reaction, modeling can help to understand the coordination of the substrate to the metal center, the mechanism of oxidative addition and reductive elimination steps, and the factors that control enantioselectivity when chiral ligands are used. nih.gov By predicting which substrates will react favorably, these computational models can guide experimental design, reducing the need for extensive trial-and-error screening. mit.edu

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing reaction conditions. The rate of a reaction involving this compound can be influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst.

For reactions of related α,β-unsaturated carbonyl compounds, it has been shown that the substitution pattern on the double bond can significantly affect the reaction rate. nih.govacs.org For this compound, the ethyl group at the 3-position can influence the rate of reactions at the double bond through both steric and electronic effects. For example, in a conjugate addition, the ethyl group might sterically hinder the approach of a nucleophile, potentially slowing the reaction rate compared to an unsubstituted cyclopentenecarboxylate.

The table below presents hypothetical kinetic data for a generic conjugate addition reaction to illustrate how substituent effects might be quantified.

ReactantRelative Rate
Methyl cyclopent-1-enecarboxylate1.00
Methyl 3-methylcyclopent-1-enecarboxylate0.85
This compound0.75
Methyl 3-isopropylcyclopent-1-enecarboxylate0.50

This hypothetical data suggests that as the steric bulk of the alkyl group at the 3-position increases, the reaction rate decreases. Experimental determination of these rates would involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as spectroscopy or chromatography.

Stereochemical Control Mechanisms in Asymmetric Reactions

The synthesis of enantiomerically pure compounds is a significant goal in organic chemistry, and understanding the mechanisms of stereochemical control is paramount. For this compound, which is chiral, developing asymmetric reactions requires precise control over the formation of new stereocenters.

One common strategy for achieving stereochemical control is the use of chiral catalysts. In a catalytic asymmetric reaction, the chiral catalyst and the substrate form a diastereomeric complex, leading to a lower activation energy for the formation of one enantiomer over the other. For instance, in an asymmetric conjugate addition, a chiral Lewis acid could coordinate to the carbonyl group of the ester, creating a chiral environment that directs the nucleophile to one face of the cyclopentene ring.

Another approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be removed. For reactions involving this compound, a chiral alcohol could be used to form a chiral ester, which would then influence the stereochemistry of reactions at the double bond or other positions on the ring.

The development of asymmetric syntheses for substituted cyclopentanes often relies on catalytic methods that can create multiple stereocenters in a single step with high stereoselectivity. nih.govnih.gov For example, an N-heterocyclic carbene (NHC)-catalyzed domino reaction can be used to synthesize tetrasubstituted cyclopentanes with four contiguous stereocenters with high diastereo- and enantioselectivity. rsc.org The mechanism of such reactions involves the formation of chiral intermediates that control the subsequent bond-forming steps. While not directly applied to this compound, these advanced catalytic methods provide a framework for designing stereocontrolled syntheses of this and related molecules.

The table below summarizes different strategies for stereochemical control and their potential application to reactions involving this compound.

StrategyMechanism of ControlPotential Application
Chiral CatalystsFormation of diastereomeric transition states with lower activation energy for one enantiomer.Asymmetric conjugate addition, cycloaddition, or hydrogenation reactions.
Chiral AuxiliariesA chiral group is temporarily attached to the substrate to direct the approach of reagents.Directing nucleophilic attack or cycloadditions.
Substrate ControlThe existing stereocenter (at C3) influences the stereochemical outcome of subsequent reactions.Diastereoselective reactions on the existing chiral molecule.
Domino ReactionsA sequence of reactions where the stereochemistry of the first step dictates the stereochemistry of subsequent steps.Enantioselective synthesis of highly functionalized cyclopentane derivatives. rsc.org

By understanding and applying these stereochemical control mechanisms, it is possible to selectively synthesize specific stereoisomers of derivatives of this compound, which is crucial for applications where biological activity is dependent on a specific 3D structure.

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 3 Ethylcyclopent 1 Enecarboxylate and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy (Chemical Shifts, Coupling Constants, NOE)

Proton (¹H) NMR spectroscopy is instrumental in defining the number of different types of protons, their electronic environments, and their spatial relationships. For congeners of Methyl 3-ethylcyclopent-1-enecarboxylate, such as Methyl cyclopent-1-enecarboxylate, characteristic chemical shifts (δ) are observed. The vinylic proton on the cyclopentene (B43876) ring typically appears in the downfield region, influenced by the electron-withdrawing ester group. The protons of the methyl ester group exhibit a singlet in the upfield region. The allylic and aliphatic protons of the cyclopentene ring resonate at intermediate chemical shifts.

Coupling constants (J), which describe the interaction between neighboring protons, are critical for establishing the connectivity and stereochemistry of the molecule. For instance, the coupling between vicinal protons on the cyclopentene ring can help to determine their relative orientation.

The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity, which is invaluable for confirming stereochemical assignments, particularly the relative orientation of substituents on the cyclopentene ring.

Table 1: Predicted ¹H NMR Data for this compound based on Congener Analysis

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Vinylic H6.5 - 7.0m-
Methine H (C3)2.8 - 3.2m-
Methylene (B1212753) H (C4)2.2 - 2.6m-
Methylene H (C5)2.0 - 2.4m-
Methoxy H~3.7s-
Ethyl CH₂1.8 - 2.2q~7.5
Ethyl CH₃0.9 - 1.2t~7.5

Note: This is a predictive table based on the analysis of related compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy (Chemical Shifts, Multiplicity)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For congeners of this compound, the carbonyl carbon of the ester group is the most downfield signal, typically appearing around 160-170 ppm. The olefinic carbons of the cyclopentene ring resonate in the region of 120-150 ppm. The aliphatic carbons of the cyclopentene ring and the ethyl substituent appear at higher field strengths. The multiplicity of the carbon signals, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 175
Olefinic C1140 - 150
Olefinic C2130 - 140
C340 - 50
C430 - 40
C525 - 35
Methoxy C50 - 55
Ethyl CH₂20 - 30
Ethyl CH₃10 - 15

Note: This is a predictive table based on the analysis of related compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For this compound, COSY would be used to connect the protons of the ethyl group and to establish the sequence of protons around the cyclopentene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is essential for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the protons of the cyclopentene ring to the carbonyl carbon of the ester group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₉H₁₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates the components of a mixture by gas chromatography before detecting them by mass spectrometry. For a pure compound, GC-MS provides a retention time and a mass spectrum. The mass spectrum displays the molecular ion peak and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification.

For esters of cyclopentene derivatives, common fragmentation pathways include the loss of the alkoxy group from the ester (e.g., -OCH₃), and cleavage of the cyclopentene ring. The fragmentation of the ethyl group would also be expected. Analysis of the mass spectrum of congeners can help predict the fragmentation pattern for this compound. For instance, in the mass spectrum of Methyl cyclopent-1-ene-1-carboxylate, prominent peaks corresponding to the loss of the methoxy group and subsequent fragmentation of the cyclopentene ring are observed. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
154[M]⁺ (Molecular Ion)
125[M - C₂H₅]⁺
123[M - OCH₃]⁺
95[M - COOCH₃]⁺
67[C₅H₇]⁺

Note: This is a predictive table based on general fragmentation patterns of related esters.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups: the α,β-unsaturated ester and the cyclopentene ring.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which is known for its strong intensity. spectroscopyonline.com For α,β-unsaturated esters like this compound, this absorption is typically observed in the range of 1730-1715 cm⁻¹. orgchemboulder.com The conjugation of the double bond with the carbonyl group slightly lowers the frequency compared to a saturated ester (which typically appears at 1750-1735 cm⁻¹). orgchemboulder.com

Another key set of absorptions for the ester group are the C-O stretching vibrations, which usually appear as two or more strong bands in the fingerprint region between 1300 and 1000 cm⁻¹. spectroscopyonline.comorgchemboulder.com These bands arise from the stretching of the C-O single bonds within the ester moiety.

The presence of the cyclopentene ring and the ethyl group will be evidenced by various C-H stretching and bending vibrations. The vinyl C-H stretch from the C=C-H bond on the ring is expected to appear just above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ region. ucla.edu The C=C stretching vibration of the cyclopentene ring would likely produce a medium-intensity band in the 1680-1620 cm⁻¹ range. ucla.edu The aliphatic C-H stretching vibrations from the ethyl group and the saturated carbons of the cyclopentene ring are expected in the 2950-2850 cm⁻¹ region. ucla.edu

Table 1: Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
α,β-Unsaturated EsterC=O Stretch1730 - 1715Strong
EsterC-O Stretch1300 - 1000Strong (multiple bands)
Cyclopentene=C-H Stretch3100 - 3010Medium
CyclopenteneC=C Stretch1680 - 1620Medium to Weak
Alkyl (Ethyl and Ring CH₂)C-H Stretch2950 - 2850Medium to Strong
Alkyl (CH₂ and CH₃)C-H Bend1470 - 1370Medium

Chiral Analysis (e.g., Chiral HPLC, GC for enantiomeric excess determination)

This compound possesses a chiral center at the 3-position of the cyclopentene ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is crucial in many chemical contexts. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose. nih.goveijppr.com

Chiral High-Performance Liquid Chromatography (HPLC)

In chiral HPLC, the separation of enantiomers is achieved by their differential interaction with a chiral stationary phase. csfarmacie.czchiralpedia.com For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are often effective. nih.govspringernature.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. A typical mobile phase for normal-phase chromatography might consist of a mixture of hexane (B92381) and a polar modifier like isopropanol or ethanol (B145695). nih.gov The detection is commonly performed using a UV detector, as the α,β-unsaturated carbonyl system in the molecule is a good chromophore. Once a separation method is established, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is another excellent technique for determining the enantiomeric composition of volatile compounds like esters. gcms.czchromatographyonline.com This method also utilizes a chiral stationary phase, most commonly a derivative of cyclodextrin coated on the inside of a capillary column. nih.gov The enantiomers of the analyte partition differently between the mobile gas phase and the chiral stationary phase, resulting in different elution times.

For the analysis of this compound, a sample would be injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the chiral column. The column temperature would be carefully controlled to optimize the separation. A flame ionization detector (FID) is typically used for detection due to its high sensitivity for organic compounds. The enantiomeric excess is determined from the relative areas of the two separated enantiomeric peaks in the chromatogram.

Table 2: Representative Parameters for Chiral Analysis
TechniqueParameterTypical Value/Condition
Chiral HPLCChiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralcel OD-H) or Cyclodextrin-based
Mobile PhaseHexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate0.5 - 1.5 mL/min
DetectionUV (e.g., at 220 nm)
Chiral GCChiral Stationary Phase (CSP)Cyclodextrin derivative (e.g., Chirasil-DEX CB)
Carrier GasHelium or Hydrogen
Temperature ProgramIsothermal or temperature gradient (e.g., 100-180 °C)
DetectionFlame Ionization Detector (FID)

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, this technique requires a well-ordered single crystal of the compound. This compound, like many small esters, is likely to be a liquid or a low-melting solid at room temperature, making it unsuitable for direct X-ray analysis.

To overcome this limitation, a common strategy is to convert the chiral molecule into a crystalline derivative. This is often achieved by reacting the enantiomerically pure analyte with a chiral derivatizing agent of known absolute configuration to form diastereomers. nih.govresearchgate.net Since diastereomers have different physical properties, they can often be separated and one of them can be crystallized.

For this compound, a potential approach would be to first hydrolyze the ester to the corresponding carboxylic acid, 3-ethylcyclopent-1-enecarboxylic acid. This chiral acid could then be reacted with an enantiomerically pure chiral amine or alcohol (e.g., (R)-1-phenylethylamine) to form a diastereomeric amide or ester. If one of these diastereomers can be grown into a high-quality single crystal, its structure can be determined by X-ray diffraction.

The analysis of the resulting crystal structure would reveal the spatial arrangement of all atoms in the diastereomer. Since the absolute configuration of the chiral derivatizing agent is already known, the absolute configuration of the 3-ethylcyclopent-1-enecarboxylate moiety can be unambiguously assigned. researchgate.netpurechemistry.org This method, while indirect, provides the gold standard for the determination of absolute stereochemistry.

Computational and Theoretical Studies on Methyl 3 Ethylcyclopent 1 Enecarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of Methyl 3-ethylcyclopent-1-enecarboxylate. DFT methods are employed to solve the electronic Schrödinger equation, providing information on electron distribution, molecular orbital energies, and other key electronic properties. mdpi.comnih.gov

Electronic Structure: The optimized geometry of this compound can be determined using DFT calculations, often with a basis set such as 6-31G(d). mdpi.com These calculations reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The cyclopentene (B43876) ring is known to adopt a slightly flattened envelope conformation. nih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. For this compound, the oxygen atom of the carbonyl group is expected to be the region of highest electron density (nucleophilic), while the carbonyl carbon and protons are electron-deficient (electrophilic).

Reactivity Descriptors: From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), crucial reactivity descriptors can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. These calculations are foundational for understanding reaction mechanisms, such as in polymerization reactions of cyclic esters. mdpi.comnih.gov

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVRelates to the chemical stability and reactivity.
Dipole Moment2.1 DQuantifies the polarity of the molecule.

Molecular Dynamics Simulations (e.g., conformational flexibility, solvent effects)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound, providing insights into its conformational flexibility and interactions with solvents. aip.orgnih.gov MD simulations model the atomic motions of the system over time by integrating Newton's laws of motion.

Conformational Flexibility: The cyclopentene ring in this compound is not rigid. MD simulations can explore the different puckering conformations of the ring and the rotational freedom of the ethyl and carboxylate substituents. researchgate.net By simulating the molecule over nanoseconds, it is possible to identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions. rsc.org

Solvent Effects: The behavior of this compound can be significantly influenced by its environment. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, chloroform) to study these effects. mdpi.com These simulations can reveal the structure of the solvent around the solute, the formation of hydrogen bonds (if applicable), and how the solvent affects the conformational equilibrium of the molecule. The potential energy of the system provides insights into the stability of the hydrate structure in aqueous environments. nih.gov

Simulation ParameterTypical Value/ConditionInformation Gained
Simulation Time100 nsEnsures adequate sampling of conformational space.
SolventWater (Explicit)Models the behavior in an aqueous environment.
Temperature298 KSimulates room temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.

Prediction of Spectroscopic Properties

Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) spectra. uncw.eduescholarship.org These predictions are invaluable for structure elucidation and for assigning experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. uncw.eduresearchgate.net The process involves first performing a conformational search to identify the low-energy conformers of this compound. github.io For each conformer, the NMR shielding tensors are calculated. A Boltzmann-weighted average of the shielding constants is then computed to obtain the final predicted chemical shifts, which can be compared to experimental data. uncw.educomporgchem.com This methodology has been successfully applied to a wide range of organic molecules. researchgate.net

AtomIllustrative Predicted 13C Chemical Shift (ppm)Illustrative Predicted 1H Chemical Shift (ppm)
Carbonyl Carbon (C=O)165.5-
Olefinic Carbon (C=C-CO2Me)130.2-
Olefinic Proton (=CH)-6.8
Methoxy Carbon (-OCH3)51.8-
Methoxy Protons (-OCH3)-3.7

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govsemanticscholar.org For this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors.

These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment). mdpi.com

Once calculated, these descriptors for a series of related cyclopentene derivatives could be used to build a mathematical model that correlates them with a specific activity or property. mdpi.com Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to develop the QSAR model. nih.govsemanticscholar.org Such models can be used to predict the properties of new, unsynthesized derivatives and to guide the design of molecules with desired characteristics. nih.gov

Applications of Methyl 3 Ethylcyclopent 1 Enecarboxylate As a Building Block in Complex Chemical Synthesis

Role in Natural Product Total Synthesis

The synthesis of cyclopentanoid natural products often involves the strategic formation of the five-membered ring, followed by functional group manipulation. The inherent functionality of Methyl 3-ethylcyclopent-1-enecarboxylate makes it a valuable starting material for such endeavors. The double bond can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and conjugate addition reactions, to introduce new stereocenters. The ester group can be hydrolyzed, reduced, or converted to other functional groups to facilitate coupling with other fragments of the target natural product.

Precursor for Structurally Diverse Chemical Libraries

The creation of chemical libraries containing a wide range of structurally diverse molecules is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent scaffold for the generation of such libraries. Its functional groups allow for a multitude of chemical transformations, enabling the systematic modification of the core structure.

By employing combinatorial chemistry techniques, the alkene and ester functionalities can be independently or concurrently reacted with a variety of reagents to produce a large number of distinct compounds. For example, the ester could be converted to a library of amides by reacting it with a diverse set of amines. Simultaneously, the double bond could be functionalized through reactions like Michael additions with various nucleophiles. This approach allows for the rapid generation of a library of compounds with diverse substituents and stereochemistries, which can then be screened for desired biological or material properties.

Functional Group Potential Transformations for Library Synthesis Example Reagent Classes
AlkeneConjugate Addition, Cycloaddition, Epoxidation, DihydroxylationThiols, Amines, Dienes, Peroxy acids, Osmium tetroxide
EsterAmidation, Reduction, Grignard Addition, HydrolysisPrimary & Secondary Amines, Lithium aluminum hydride, Organomagnesium halides, Aqueous acid/base

Synthesis of Pharmaceuticals and Agrochemicals

While specific examples of commercially available pharmaceuticals or agrochemicals directly synthesized from this compound are not documented, its structural motifs are present in many bioactive molecules. The cyclopentane (B165970) ring is a key feature in numerous therapeutic agents and crop protection chemicals. The ability to functionalize this core structure in a controlled manner is crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of a potential drug or agrochemical candidate.

The synthesis of novel analogues of existing cyclopentane-containing drugs or the development of entirely new classes of bioactive compounds could potentially start from this versatile building block. The ethyl and methyl ester groups offer points for modification to explore the structure-activity relationships of a new chemical series. For instance, in agrochemical research, modifications to the peripheral groups of a core scaffold can have a profound impact on a compound's herbicidal, insecticidal, or fungicidal activity.

Development of Advanced Organic Materials

The field of advanced organic materials relies on the design and synthesis of molecules with specific electronic, optical, or mechanical properties. The rigid cyclopentene (B43876) core of this compound can serve as a foundational element in the construction of larger, more complex organic materials.

For example, the ester functionality could be used to incorporate the cyclopentene unit into a polymer backbone through polyesterification reactions. The alkene could be utilized in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to create polymers with unique properties. Furthermore, the cyclopentene ring could be a component of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where the defined shape and electronic nature of the molecule are critical to its performance. The ability to modify the substituents on the ring allows for the fine-tuning of the material's properties.

Future Perspectives in Research on Methyl 3 Ethylcyclopent 1 Enecarboxylate

Development of Sustainable and Green Synthetic Methodologies

A primary focus of future research will be the development of synthetic routes that align with the principles of green chemistry. mdpi.comnih.gov Traditional methods for synthesizing cyclopentene (B43876) structures can suffer from harsh reaction conditions, the use of precious metal catalysts, and poor selectivity. nih.gov The pursuit of innovative and sustainable approaches is therefore of paramount importance. nih.gov

Future methodologies will likely prioritize:

Atom Economy: Designing reactions, such as one-pot domino procedures, that maximize the incorporation of all starting materials into the final product, minimizing waste. researchgate.net

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources. nih.gov

Benign Solvents and Byproducts: Employing safer solvents, like water, or developing solvent-free reaction conditions. mdpi.com A notable goal is the design of reactions that produce only harmless byproducts, such as water and hydrogen gas. nih.gov

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to reduce energy consumption and reaction times. mdpi.com

Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications to streamline synthetic pathways and reduce waste. nih.gov

A comparative overview of traditional versus potential green synthetic approaches is presented below.

FeatureTraditional Synthesis (Hypothetical)Future Green Synthesis (Projected)
Catalyst Precious metals (e.g., Palladium, Rhodium) nih.govEarth-abundant metals (e.g., Manganese, Iron) nih.gov or Organocatalysts mdpi.com
Solvents Chlorinated hydrocarbons, volatile organicsWater, supercritical CO₂, ionic liquids, or solvent-free conditions mdpi.com
Byproducts Stoichiometric inorganic salts, organic wasteWater, hydrogen gas, or recyclable materials nih.gov
Process Multi-step with intermediate isolationOne-pot or cascade reactions researchgate.net
Feedstocks Petroleum-derivedBiomass or renewable sources nih.gov

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of methyl 3-ethylcyclopent-1-enecarboxylate. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability.

Future research in this area will likely involve:

Miniaturization and Control: Using microflow reactors to achieve rapid mixing and superior heat transfer, allowing for reactions at temperatures and pressures not feasible in batch reactors. mdpi.com

Process Intensification: Significantly reducing reaction times from hours or days to minutes. unimi.it

Safety and Handling: Enabling the safe use of hazardous reagents or unstable intermediates by generating and consuming them in situ, minimizing risk.

Automation and Optimization: Integrating automated platforms for high-throughput screening and optimization of reaction conditions, accelerating the discovery of new synthetic pathways.

The table below illustrates the potential improvements offered by flow synthesis over conventional batch methods.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to days unimi.itMinutes unimi.it
Scalability Difficult, requires re-optimizationStraightforward, by extending operation time
Heat Transfer Inefficient, potential for hot spotsHighly efficient, precise temperature control mdpi.com
Safety Higher risk with hazardous materialsEnhanced safety, small reaction volumes mdpi.com
Work-up Often requires complex purificationCan be integrated with in-line purification

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

Catalysis is central to the efficient synthesis of complex molecules like this compound. Future research will focus on designing novel catalysts that offer superior performance, selectivity, and sustainability. A key direction is the move away from precious metal catalysts toward more abundant and less toxic alternatives. nih.gov

Key areas of development include:

Earth-Abundant Metal Catalysis: Exploring catalysts based on metals like manganese, iron, and copper, which are more sustainable and cost-effective. nih.gov

Enantioselective Catalysis: Developing chiral catalysts, such as N-heterocyclic carbenes, to control the stereochemistry of the final product, which is crucial for applications in pharmaceuticals and bioactive materials. organic-chemistry.org

Photocatalysis: Harnessing visible light to drive chemical reactions, offering a green and efficient method for bond formation under mild conditions. mdpi.com

Computational Design: Utilizing computational chemistry to model reaction mechanisms and design catalysts with optimized activity and selectivity before their synthesis and testing. nih.gov

Catalyst TypeKey Advantages for Future SynthesisResearch Goal
Earth-Abundant Metals Low cost, low toxicity, sustainable. nih.govHigh turnover numbers, broad substrate scope.
Chiral Organocatalysts Metal-free, avoids toxic residues, high enantioselectivity. organic-chemistry.orgLower catalyst loading, recyclability.
Photocatalysts Uses light as a renewable energy source, mild reaction conditions. mdpi.comExpansion to new reaction types, improved quantum yields.
Dual Catalysis Systems Combines multiple catalytic cycles to enable complex transformations in a single step. nih.govSynergistic activation, high selectivity.

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis, which uses enzymes to perform chemical transformations, is a powerful tool for green and highly selective synthesis. nih.gov Future research is expected to explore enzymatic and bio-inspired pathways for producing this compound.

This approach offers several potential benefits:

Exceptional Selectivity: Enzymes often exhibit perfect chemo-, regio-, and stereoselectivity, eliminating the need for protecting groups and reducing byproduct formation.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at ambient temperature and pressure, significantly reducing energy consumption and environmental impact.

Sustainability: Enzymes are biodegradable and derived from renewable resources.

Potential research directions include using isolated enzymes, such as lipases or esterases, for key reaction steps or engineering entire metabolic pathways in microorganisms to produce the target compound from simple feedstocks like sugars. The combination of biocatalysis with continuous flow technology is a particularly promising avenue for developing efficient and sustainable manufacturing processes. unimi.it

Expanding Scope in Materials Science and other Chemical Domains

The functional groups present in this compound—the carbon-carbon double bond and the methyl ester—make it an attractive building block for materials science. Future research will likely explore its use as a monomer for creating novel polymers with tailored properties.

Potential applications in materials science include:

Polymer Synthesis: The cyclopentene ring can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique thermal and mechanical properties. acs.org These materials could find use as elastomers or thermoplastics. google.com

Functional Materials: The ester group serves as a versatile handle for post-polymerization modification. mdpi.com This allows for the attachment of various functional molecules to a polymer backbone, creating materials for specific applications such as drug delivery, sensing, or advanced coatings. umanitoba.ca

Degradable Polymers: The ester linkage in polymers derived from this monomer could provide a site for hydrolysis, leading to the development of chemically recyclable or biodegradable materials, which is a critical goal for creating a circular economy. acs.org

Fine Chemicals: The compound could also serve as a key intermediate in the synthesis of more complex molecules for the fragrance, agrochemical, or pharmaceutical industries, where the cyclopentene core is a common structural motif. nih.gov

Q & A

Q. How can researchers optimize the synthesis of methyl 3-ethylcyclopent-1-enecarboxylate to improve yield and purity?

Methodological Answer:

  • Step 1 : Use a two-step approach: cyclopentene ring formation followed by esterification. Monitor reaction progress via TLC or GC-MS to identify intermediates.
  • Step 2 : Adjust solvent polarity (e.g., ethyl acetate for better solubility of intermediates) and catalyst loading (e.g., p-toluenesulfonate for acid catalysis) to enhance reaction efficiency .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using 1H NMR^1 \text{H NMR}. Typical yields range from 70–85% under optimized conditions .
ParameterOptimization StrategyExpected Outcome
SolventEthyl acetateImproved solubility
Catalystp-ToluenesulfonateFaster reaction kinetics
PurificationColumn chromatography≥95% purity

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR^1 \text{H NMR} : Identify olefinic protons (δ 5.2–5.8 ppm for cyclopentene) and ester methyl groups (δ 3.6–3.8 ppm). Compare with reference spectra of analogous cyclopentene esters .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm1^{-1}) and alkene (C=C stretch at ~1650 cm1^{-1}) functional groups.
  • Mass Spectrometry : Validate molecular ion peak (m/z ~154 for C9_9H14_{14}O2_2) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictory spectral data for this compound?

Methodological Answer:

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict 1H NMR^1 \text{H NMR} chemical shifts. Compare with experimental data to identify discrepancies .
  • Step 2 : Simulate IR spectra using Gaussian software to verify functional group assignments.
  • Step 3 : Cross-validate with X-ray crystallography (using SHELX for structure refinement) to resolve ambiguities in stereochemistry .
Discrepancy TypeResolution ToolAccuracy Threshold
NMR shiftsDFT modeling±0.1 ppm
IR peaksGaussian±10 cm1^{-1}

Q. What strategies mitigate instability of this compound during long-term storage?

Methodological Answer:

  • Additive Screening : Introduce radical scavengers (e.g., BHT at 0.1% w/w) to inhibit oxidation of the cyclopentene ring.
  • Packaging : Use amber glass vials with nitrogen headspace to block UV light and oxygen exposure .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

Q. How can reaction mechanisms involving this compound be validated experimentally?

Methodological Answer:

  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled ethyl groups to trace regioselectivity in Diels-Alder reactions.
  • Kinetic Studies : Measure rate constants under varying temperatures (Arrhenius plots) to identify rate-determining steps.
  • Trapping Intermediates : Quench reactions at early stages with nucleophiles (e.g., methanol) and isolate intermediates for characterization .

Data Analysis & Contradictions

Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed journals (exclude non-reproducible studies from unreliable platforms like BenchChem) .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized assay conditions (e.g., fixed cell lines, pH 7.4).
  • Structural Analogues : Compare bioactivity with methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7) to isolate substituent effects .

Research Design & Ethics

Q. What ethical considerations apply when publishing datasets on this compound?

Methodological Answer:

  • Data Transparency : Share raw NMR, XRD, and HPLC files via repositories like Zenodo or ChemRxiv.
  • Safety Compliance : Adhere to OSHA guidelines for reporting hazards (e.g., skin irritation risks) .
  • Conflict of Interest : Disclose funding sources (e.g., industry partnerships) to avoid bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.